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molecular formula C8H9N3O5S B8426618 5-(5-Nitrothiazol-2-ylamino)-5-oxopentanoic acid

5-(5-Nitrothiazol-2-ylamino)-5-oxopentanoic acid

Cat. No. B8426618
M. Wt: 259.24 g/mol
InChI Key: SYUNIDAVOSPBAU-UHFFFAOYSA-N
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Patent
US09333193B2

Procedure details

Glutaric anhydride (1.0 g, 8.8 mmol), TEA (1.35 ml, 9.6 mmol) and cat. DMAP were dissolved in CH2Cl2 (7 mL). 2-Amino-5-nitrothiazole (1.4 g, 9.64 mmol) was then added and the solution was held at ambient temperature. After 18 hours, the solution was diluted with EtOAc (50 mL) and extracted with 1M NaOH (3×30 mL). The combined aqueous layers were washed with EtOAc (20 mL) then acidified with 12M HCl and subsequently extracted with EtOAc (5×20 mL). The combined organics were washed with brine (2×20 mL), dried (MgSO4), filtered and concentrated to dryness to yield 5-(5-nitrothiazol-2-ylamino)-5-oxopentanoic acid (1.13 g, 54%) as an orange solid. 1H NMR (300 MHz, DMSO-d6) δ 12.59 (bs, 1H), 8.59 (s, 1H), 2.57 (t, J=7.4 Hz, 2H), 2.28 (t, J=7.3 Hz, 2H), 1.82 (quint., J=7.3 Hz, 2H); 13C NMR (75 MHz, DMSO-d6) δ 174.0, 172.8, 161.8, 142.8, 141.7, 34.1, 32.7, 19.6; HRMS (ESI) calcd for [C8H9N3O5S+H]+260.0336. found 260.0344. Method B with 5-(5-nitrothiazol-2-ylamino)-5-oxopentanoic acid (30 mg, 0.12 mmol) afforded the title compound VPC161276 (23 mg, 46%) as an orange solid. 1H NMR (300 MHz, DMSO-d6) δ 8.61 (s, 2H), 2.61 (t, J=7.2 Hz, 4H), 1.97 (quint., J=7.0 Hz, 2H); 13C NMR (75 MHz, DMSO-d6) δ 172.8, 162.0, 142.8, 141.5, 34.0, 19.3; HRMS (ESI) calcd for [C11H10N6O6S2+H]+387.0176. found 387.0185.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
1.35 mL
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
7 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[O:7][C:5](=[O:6])[CH2:4][CH2:3][CH2:2]1.[NH2:9][C:10]1[S:11][C:12]([N+:15]([O-:17])=[O:16])=[CH:13][N:14]=1>CN(C1C=CN=CC=1)C.C(Cl)Cl.CCOC(C)=O>[N+:15]([C:12]1[S:11][C:10]([NH:9][C:5](=[O:6])[CH2:4][CH2:3][CH2:2][C:1]([OH:7])=[O:8])=[N:14][CH:13]=1)([O-:17])=[O:16]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(CCCC(=O)O1)=O
Step Two
Name
TEA
Quantity
1.35 mL
Type
reactant
Smiles
Step Three
Name
Quantity
1.4 g
Type
reactant
Smiles
NC=1SC(=CN1)[N+](=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
7 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was held at ambient temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with 1M NaOH (3×30 mL)
WASH
Type
WASH
Details
The combined aqueous layers were washed with EtOAc (20 mL)
EXTRACTION
Type
EXTRACTION
Details
subsequently extracted with EtOAc (5×20 mL)
WASH
Type
WASH
Details
The combined organics were washed with brine (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CN=C(S1)NC(CCCC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.13 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 49.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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